molecular formula C21H20FN5O B2437201 N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide CAS No. 1396855-26-7

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide

Cat. No.: B2437201
CAS No.: 1396855-26-7
M. Wt: 377.423
InChI Key: ADONPGAAUCWANL-UHFFFAOYSA-N
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Description

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide is a complex organic compound featuring a piperidine ring, a pyridazine ring, and a picolinamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c22-16-5-3-4-15(14-16)18-7-8-20(26-25-18)27-12-9-17(10-13-27)24-21(28)19-6-1-2-11-23-19/h1-8,11,14,17H,9-10,12-13H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADONPGAAUCWANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=N2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide typically involves multiple steps, starting with the preparation of the piperidine and pyridazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the yield and reduce the production cost while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .

Scientific Research Applications

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridazine derivatives, such as:

Uniqueness

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide is unique due to its specific combination of functional groups and structural features, which may confer distinct pharmacological properties compared to other similar compounds .

Biological Activity

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a piperidine ring , a pyridazine moiety , and a fluorophenyl group , which contribute to its pharmacological properties. The molecular formula is C18H21FN4O2C_{18}H_{21}FN_{4}O_{2} with a molecular weight of approximately 344.39 g/mol. The specific arrangement of these functional groups may enhance its interactions with biological targets, particularly in the context of inhibiting protein kinases.

Inhibition of Protein Kinases

Research indicates that compounds with similar structures have shown promise as selective inhibitors of various protein kinases, which are critical in the regulation of cell signaling pathways involved in cancer and other diseases. The presence of the fluorophenyl group is believed to enhance the compound's lipophilicity and bioavailability, potentially improving its efficacy as a therapeutic agent.

Case Studies

Synthesis Methods

The synthesis of this compound involves several steps:

  • Preparation of Piperidine Intermediate :
    • Reagents : Piperidine and halogenated compounds.
    • Conditions : Reflux in an organic solvent such as dichloromethane.
  • Formation of Pyridazine Intermediate :
    • Reagents : 3-fluorophenylhydrazine and diketones.
    • Conditions : Heating under nitrogen atmosphere.
  • Final Coupling Reaction :
    • The final product is obtained through coupling the piperidine and pyridazine intermediates with picolinamide derivatives .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperidine or pyridazine rings can significantly impact biological activity. For instance:

CompoundStructural FeaturesBiological Activity
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidinePiperidine with pyrrolo-pyrimidineSelective inhibitor of protein kinase B
6-(5-chloro-pyridin-4-yl)-3-fluoro-N-(oxan-4-ylmethyl)pyridin-2-aminesMultiple aromatic ringsPotential kinase modulator

These findings suggest that the unique combination of piperidine and pyridazine structures in this compound could confer distinct pharmacological properties compared to its analogs .

Q & A

Q. What are the recommended synthetic strategies for preparing N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)picolinamide?

The synthesis typically involves multi-step reactions, including:

  • Piperidine-Pyridazine Coupling : Formation of the piperidinyl-pyridazine core via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, pyridazine derivatives can react with 3-fluorophenylboronic acid under palladium catalysis to introduce the aryl group .
  • Amide Bond Formation : The picolinamide moiety is attached using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU to activate the carboxylic acid group of picolinic acid for reaction with the piperidine amine .
  • Purification : Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) or recrystallization is employed to isolate the final product .

Q. Key Optimization Parameters :

  • Temperature control (e.g., 0–80°C for coupling reactions).
  • Solvent selection (e.g., DMF for polar intermediates, ethanol for recrystallization).
  • Catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. How is the structural integrity of this compound validated in academic research?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks. For example, aromatic protons in the pyridazine ring appear as distinct doublets in δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
  • X-ray Crystallography : SHELX software refines crystal structures to validate stereochemistry and bond lengths .

Q. Common Pitfalls :

  • Impurities from incomplete coupling reactions (resolved via gradient elution in HPLC).
  • Solvent retention in crystals (addressed by prolonged drying under vacuum) .

Q. What pharmacological screening methodologies are suitable for initial bioactivity assessment?

  • In Vitro Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists for adenosine A2A receptors) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition via ADP-Glo™) to quantify activity at varying concentrations (1 nM–10 µM) .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Q. Data Interpretation :

  • Dose-response curves (log[concentration] vs. % inhibition) are analyzed using GraphPad Prism® .

Advanced Research Questions

Q. How can researchers design assays to evaluate receptor binding affinity and selectivity?

  • Competitive Binding Assays : Use membrane preparations from transfected HEK293 cells expressing target receptors (e.g., adenosine A2A). Incubate with ³H-ZM241385 (antagonist) and test compound at 0.1–100 µM. Measure displacement via scintillation counting .
  • Selectivity Screening : Parallel assays against off-target receptors (e.g., dopamine D2, serotonin 5-HT2A) to calculate selectivity indices .
  • Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in receptor active sites (e.g., PDB: 3REJ for A2A) to guide mutagenesis studies .

Q. Validation :

  • Ki values derived from Cheng-Prusoff equation. Cross-validate with SPR (surface plasmon resonance) for kinetic analysis .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies?

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulates ligand-receptor complexes (50–100 ns trajectories) to analyze stability of key interactions (e.g., hydrogen bonds with Thr88 in A2A) .
  • QSAR Modeling : Build regression models (e.g., CoMFA, Random Forest) using descriptors like logP, polar surface area, and electrostatic potentials .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., fluorophenyl vs. chlorophenyl) .

Q. Tools :

  • Open-source platforms (RDKit, PyMOL) for descriptor calculation and visualization .

Q. How can discrepancies in crystallographic data be resolved during structural refinement?

  • SHELX Refinement : Use SHELXL-2018 to iteratively adjust parameters (e.g., thermal displacement, occupancy) against high-resolution (<1.2 Å) data. Address twinning with TWINLAWS .
  • Cross-Validation : Validate with independent techniques (e.g., PXRD for bulk crystallinity, TEM for lattice defects) .
  • Data Deposition : Submit refined CIF files to Cambridge Structural Database (CSD) for peer validation .

Q. What strategies optimize bioactivity while minimizing off-target effects?

  • Scaffold Hopping : Replace pyridazine with pyrimidine or triazine to alter steric/electronic profiles .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility and metabolic stability .
  • Metabolite Identification : LC-MS/MS screens (e.g., rat liver microsomes) detect reactive intermediates. Modify labile sites (e.g., piperidine N-methylation) .

Case Study :
Analogues with 3-fluorophenyl groups showed 10-fold higher A2A affinity than non-fluorinated counterparts but increased hepatotoxicity. Balancing halogenation and logP (optimized to 2.5–3.5) improved therapeutic indices .

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